1-[(2-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine
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Overview
Description
1-[(2-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine is an organic compound that features a piperazine ring substituted with a 2-nitrophenyl group and a prop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine typically involves the reaction of 1-(2-nitrophenyl)methanesulfonyl chloride with 4-(prop-2-yn-1-yl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Addition: The alkyne group can undergo addition reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium carbonate can be used to facilitate nucleophilic substitution.
Addition: Electrophiles like bromine or iodine can be used for addition reactions to the alkyne group.
Major Products
Reduction of the nitro group: Produces the corresponding amine.
Substitution of the sulfonyl group: Can yield various substituted piperazines.
Addition to the alkyne group: Forms dihaloalkanes or other addition products.
Scientific Research Applications
1-[(2-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-[(2-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can be involved in redox reactions, while the piperazine ring can interact with various biological molecules through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine: Similar structure but with a fluorine atom instead of a nitro group.
1-(2-Nitrophenyl)-4-(prop-2-yn-1-yl)piperazine: Lacks the methanesulfonyl group.
Uniqueness
1-[(2-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine is unique due to the presence of both a nitro group and a methanesulfonyl group, which can participate in a variety of chemical reactions, making it a versatile compound for research and development.
Properties
IUPAC Name |
1-[(2-nitrophenyl)methylsulfonyl]-4-prop-2-ynylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-2-7-15-8-10-16(11-9-15)22(20,21)12-13-5-3-4-6-14(13)17(18)19/h1,3-6H,7-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLVJLCJBHJMHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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